molecular formula C11H13BrO3 B14230952 4-(4-Bromobutoxy)-2-hydroxybenzaldehyde CAS No. 501034-42-0

4-(4-Bromobutoxy)-2-hydroxybenzaldehyde

Cat. No.: B14230952
CAS No.: 501034-42-0
M. Wt: 273.12 g/mol
InChI Key: ISUNYVGSDTUBCV-UHFFFAOYSA-N
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Description

4-(4-Bromobutoxy)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-bromobutoxy group and a hydroxyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobutoxy)-2-hydroxybenzaldehyde typically involves the reaction of 4-bromobutanol with 2-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobutoxy)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(4-Bromobutoxy)-2-hydroxybenzoic acid.

    Reduction: 4-(4-Bromobutoxy)-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromobutoxy)-2-hydroxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromobutoxy)-2-hydroxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the bromobutoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobutoxybenzene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Hydroxybenzaldehyde: Lacks the bromobutoxy group, limiting its applications in substitution reactions.

    4-Bromobutyl phenyl ether: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.

Uniqueness

4-(4-Bromobutoxy)-2-hydroxybenzaldehyde is unique due to the presence of both the aldehyde and hydroxyl groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

CAS No.

501034-42-0

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

4-(4-bromobutoxy)-2-hydroxybenzaldehyde

InChI

InChI=1S/C11H13BrO3/c12-5-1-2-6-15-10-4-3-9(8-13)11(14)7-10/h3-4,7-8,14H,1-2,5-6H2

InChI Key

ISUNYVGSDTUBCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCCBr)O)C=O

Origin of Product

United States

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